Boc-D-2-Amino-4-bromo-4-pentenoic acid
Description
Significance of Unnatural Amino Acids in Contemporary Research
Unnatural amino acids (UAAs) are amino acids that are not among the 20 common proteinogenic amino acids encoded by the standard genetic code. nih.govbitesizebio.com Their significance in modern research stems from their ability to introduce novel chemical and biological properties into peptides and proteins. nbinno.comnih.gov Unlike their natural counterparts, UAAs can be synthesized with a wide array of functional groups, modified backbones, or different stereochemistry. nih.govnbinno.com This structural diversity allows researchers to engineer proteins and peptides with enhanced characteristics, such as increased stability, improved activity, and novel functions. nih.gov
The incorporation of UAAs is a powerful strategy in protein engineering and drug discovery. nih.gov It provides a rational approach to designing efficient biocatalysts and therapeutic agents with tailored physicochemical properties. nih.gov Researchers utilize UAAs to create molecules with enhanced binding affinity and selectivity for biological targets, develop probes to study protein conformation, and construct antibody-drug conjugates for targeted therapies. nih.gov The ability to move beyond the limitations of the 20 natural amino acids has opened up new avenues in synthetic biology, allowing for the creation of proteins with expanded functionalities that are not found in nature. bitesizebio.com
Boc-D-2-Amino-4-bromo-4-pentenoic Acid as a Chiral Building Block
Chirality is a critical aspect of molecular biology and pharmacology, as the physiological effects of a molecule can be highly dependent on its three-dimensional structure. Amino acids are valuable chiral building blocks in asymmetric synthesis, serving as starting materials for the creation of complex, enantiopure molecules like pharmaceuticals. researchgate.netnih.gov this compound is an example of such a chiral building block. Its defined stereochemistry at the alpha-carbon makes it a valuable intermediate for synthesizing stereospecific target molecules.
The compound features a bromo substituent on the pentenoic acid side chain, which enhances its chemical reactivity. chemimpex.com This functional group can participate in various chemical reactions, such as cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This versatility makes it an ideal candidate for constructing novel peptides and other bioactive molecules with precisely controlled three-dimensional arrangements. chemimpex.com
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the amino group of an amino acid while its carboxyl group is being coupled to another amino acid. nbinno.com The tert-butyloxycarbonyl (Boc) group on this compound serves this purpose effectively. It is a cornerstone of a widely used strategy in solid-phase peptide synthesis (SPPS), prized for its stability under various reaction conditions and its straightforward removal with mild acids. nih.govnbinno.comyoutube.com
The unique structure of this compound allows for the introduction of specific functional groups into a growing peptide chain, facilitating the design of molecules with desired biological activities. chemimpex.com In medicinal chemistry, this is crucial for developing targeted therapies. For instance, incorporating this UAA can influence a peptide's conformation, stability against enzymatic degradation, and interaction with its biological target. Researchers in fields like oncology and neurobiology leverage such building blocks to create novel therapeutic agents where precise molecular interactions are paramount. chemimpex.com
The use of UAAs like this compound is a significant and growing trend in drug discovery. These compounds allow medicinal chemists to enhance the stability, selectivity, and activity of potential drug molecules. By modifying drug candidates with UAAs, researchers can improve their efficacy and fine-tune their pharmacokinetic profiles. nbinno.comchemimpex.com
This specific building block contributes to the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved drug-like properties, such as better oral bioavailability and longer half-life. nbinno.com Furthermore, it is a valuable tool in the generation of peptide libraries for high-throughput screening. chemimpex.com These libraries, containing a multitude of different peptide sequences, can be screened to identify lead compounds with high affinity and selectivity for a specific drug target, thereby accelerating the early stages of the drug development pipeline. nih.gov
Overview of Research Trajectories for the Compound
The research applications for this compound and similar UAAs are expanding. Current research trajectories focus on its use as a key intermediate in the synthesis of complex, biologically active molecules. chemimpex.com These include the development of novel therapeutic peptides and peptidomimetics aimed at specific disease targets, particularly in the areas of cancer and neurological disorders. chemimpex.com
Future research is likely to explore the compound's utility in bioconjugation, a process that involves attaching molecules to surfaces or other biomolecules. chemimpex.com This could lead to the creation of sophisticated drug delivery systems that can target diseased cells with high precision. Additionally, there is potential for its use in neuroscience research to develop compounds that can modulate neurotransmitter systems. chemimpex.com The unique reactivity of the vinyl bromide group may also be exploited in material science to create advanced polymers or other materials with specific, engineered properties. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUQAUPMGSKZIY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426542 | |
| Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149930-92-7 | |
| Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Boc D 2 Amino 4 Bromo 4 Pentenoic Acid and Its Precursors
Stereoselective Synthesis Strategies
Achieving the desired stereochemistry is paramount in the synthesis of bioactive molecules. Various strategies have been developed to control the three-dimensional arrangement of atoms, ensuring the final compound exhibits the intended biological activity.
Asymmetric Alkylation Approaches for α-Amino Acids
Asymmetric alkylation is a powerful technique for the enantioselective synthesis of α-amino acids. acs.orgnih.gov This approach often involves the use of a chiral auxiliary to direct the alkylation of a glycine (B1666218) enolate equivalent, thereby establishing the desired stereocenter. One notable method involves a tandem N-alkylation/π-allylation of α-iminoesters, which allows for the one-step synthesis of complex, enantioenriched α-allyl-α-aryl α-amino acids from commercially available components. acs.orgnih.gov The reactivity and selectivity of the enolate generated in this tandem process are significantly higher than those of enolates produced through direct deprotonation, likely due to differences in solvation and aggregation states. acs.orgnih.gov This methodology has proven effective for a range of N-alkyl substitutions that are challenging to achieve via traditional reductive amination. acs.org
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are extensively used to induce stereoselectivity in the synthesis of non-proteinogenic amino acids. nih.govrsc.org These molecules, often derived from natural products like amino acids, temporarily attach to the substrate and guide the reaction to produce a specific stereoisomer. researchgate.net For instance, N-tert-butanesulfinyl imines have been effectively used in the diastereoselective allylation with allylboronic acids to generate optically active α-amino acid precursors. nih.govrsc.org This method is advantageous due to its broad functional group tolerance, potential for gram-scale synthesis, and the straightforward removal of the chiral auxiliary. nih.govrsc.org The choice of solvent and reagents can influence the stereochemical outcome, allowing for stereodivergent synthesis. thieme-connect.com For example, using an indium/THF system can favor a closed six-membered chair transition state, while a zinc/DMF system with LiCl promotes an open antiperiplanar transition state, leading to different diastereomers. thieme-connect.com
| Auxiliary Type | Key Features | Typical Applications |
|---|---|---|
| N-tert-butanesulfinyl imines | Broad functional group tolerance, easy removal | Diastereoselective allylation of α-iminoesters |
| Oxazolidinones | High diastereoselectivity in alkylation reactions | Synthesis of various α-amino acids |
| (S)-2-[N-(N′-benzylprolyl)amino]benzophenone (BPB) | Excellent yields and high diastereoselectivities | Synthesis of ω-unsaturated amino acids |
Enantioselective Bromofunctionalization of Alkenes in Relation to Compound Synthesis
The introduction of a bromine atom with specific stereochemistry is a crucial step in the synthesis of Boc-D-2-Amino-4-bromo-4-pentenoic acid. Enantioselective bromofunctionalization of alkenes offers a direct route to install the bromo group and create a chiral center simultaneously. rsc.orgnih.gov This transformation is often catalyzed by chiral organocatalysts, which activate the brominating agent and control the stereochemical outcome of the reaction. rsc.org N-bromoamide reagents, such as N-bromosuccinimide (NBS), are commonly used due to their ease of handling compared to molecular bromine. nih.govresearchgate.net Recent advancements have focused on developing catalysts that can effectively control the enantioselectivity of bromolactonization and other bromocyclization reactions, which are relevant to the synthesis of complex molecules containing a bromo-substituted stereocenter. rsc.orgnih.gov
Reductive Amination for Amino Acid Derivatives
Reductive amination is a fundamental and versatile method for the synthesis of amines, including amino acid derivatives. organic-chemistry.orgdtu.dk This reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by reduction to the corresponding amine. wikipedia.org In the context of amino acid synthesis, reductive amination can be used to introduce the amino group or to modify existing amino acids. rit.edu Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices for their mild and selective nature. organic-chemistry.orgrit.edu The direct, one-pot reductive amination is often efficient, though for less sterically hindered amino acids, an indirect route may be necessary to achieve monoalkylation and avoid the formation of bis-alkylated products. rit.edu Asymmetric reductive amination, using chiral catalysts, can be employed to produce enantiomerically pure chiral amines. wikipedia.org
Synthesis of 4-Pentenoic Acid and its Derivatives
Condensation Reactions for Pentenoic Acid Scaffolds
Condensation reactions are a common strategy for constructing the carbon skeleton of 4-pentenoic acid. One method involves the condensation of allyl chloride with diethyl malonate in the presence of a base like sodium ethoxide. google.com The resulting 2-allyl diethyl malonate is then subjected to saponification and decarboxylation to yield 4-pentenoic acid. google.com Another approach utilizes the reaction of allyl alcohol with an orthoacetate in the presence of a catalyst to form a 4-pentenoate ester, which is subsequently hydrolyzed to the desired acid. google.com
| Method | Starting Materials | Key Steps | Advantages |
|---|---|---|---|
| Malonic Ester Synthesis | Allyl chloride, Diethyl malonate | Condensation, Saponification, Decarboxylation | Easy operation, rapid reaction, high yield google.com |
| Orthoester Claisen Rearrangement | Allyl alcohol, Orthoacetate | Transesterification, Rearrangement, Hydrolysis | Provides access to 4-pentenoate esters google.com |
Protecting Group Chemistry in Advanced Amino Acid Synthesis
In the synthesis of complex molecules like amino acids, protecting groups are essential for temporarily blocking reactive functional groups to prevent unwanted side reactions. iris-biotech.denih.gov For amino acids, the α-amino group is highly reactive and must be protected to prevent polymerization during activation of the carboxyl group for peptide bond formation. researchgate.net The selection of a protecting group strategy is critical and dictates the conditions for subsequent reaction steps. nih.gov
The two most widely used α-amino protecting groups in modern amino acid and peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.netamericanpeptidesociety.org Both serve to shield the nucleophilic amino group, but they differ fundamentally in the chemical conditions required for their removal, which forms the basis of two distinct synthetic strategies. iris-biotech.de
The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgcreative-peptides.com The Boc strategy was one of the foundational methods in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org While the conditions for Boc deprotection are harsh, it remains a valuable strategy, particularly for syntheses where base-labile side-chain protecting groups are employed or for sequences prone to racemization under basic conditions. americanpeptidesociety.orgpeptide.com
The Fmoc group , in contrast, is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgcreative-peptides.com This milder deprotection condition makes the Fmoc strategy highly popular and compatible with a wide range of acid-labile side-chain protecting groups, a concept known as an orthogonal protection scheme. iris-biotech.depeptide.com This orthogonality allows for selective deprotection of different parts of the molecule, which is crucial for complex syntheses. iris-biotech.de
The table below summarizes the key characteristics of the Boc and Fmoc protecting groups.
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Chemical Nature | Acid-labile carbamate | Base-labile carbamate |
| Deprotection Reagent | Strong acids (e.g., Trifluoroacetic Acid, TFA) creative-peptides.com | Bases (e.g., 20% Piperidine in DMF) creative-peptides.com |
| Deprotection Conditions | Harsh americanpeptidesociety.org | Mild americanpeptidesociety.org |
| Primary Strategy | Boc/Benzyl (Bzl) strategy researchgate.net | Fmoc/tert-butyl (tBu) strategy researchgate.net |
| Compatibility | Compatible with base-labile and hydrogenolysis-cleavable protecting groups. | Compatible with acid-labile protecting groups (orthogonal strategy). iris-biotech.de |
| Primary Application | Solid-phase and solution-phase synthesis. researchgate.net | Predominantly used in modern solid-phase peptide synthesis (SPPS). americanpeptidesociety.org |
Selective deprotection is the cornerstone of modern chemical synthesis, allowing for the sequential removal of different protecting groups without affecting others. nih.gov This is achieved through an orthogonal protection scheme, where each class of protecting group is removed by a specific type of reagent that does not cleave the others. iris-biotech.depeptide.com
For a compound like this compound, the Boc group serves as the temporary α-amino protection. Its removal requires specific acidic conditions that would ideally not affect other parts of the molecule or any permanent protecting groups used for side chains in a larger peptide sequence.
Boc Group Deprotection: The Boc group is removed by treatment with a moderate to strong acid. peptide.com A common method involves using approximately 50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.com The mechanism generates a stable tert-butyl cation, which must be captured by "scavenger" molecules (like triisopropylsilane (B1312306) or water) to prevent it from causing side reactions with nucleophilic amino acid residues such as tryptophan or methionine. peptide.comsigmaaldrich.com
Fmoc Group Deprotection: The Fmoc group is cleaved using a secondary amine, typically piperidine. peptide.com The mechanism involves a β-elimination reaction. The dibenzofulvene byproduct generated during this process is an electrophile that can cause side reactions, but it is effectively scavenged by the piperidine used for the deprotection itself. peptide.com
The strategic choice between these groups allows chemists to design complex synthetic pathways. For instance, in a synthesis utilizing the Fmoc/tBu strategy, the Fmoc group can be removed multiple times during chain elongation, while acid-labile side-chain protecting groups (like t-butyl) and the bond to the resin remain intact until the final cleavage step with a strong acid like TFA. iris-biotech.deiris-biotech.de
| Protecting Group | Deprotection Reagent | Conditions | Key Considerations |
| Boc | Trifluoroacetic Acid (TFA) | ~50% TFA in Dichloromethane (DCM) peptide.com | Requires scavengers (e.g., water, TIS) to trap tert-butyl cations. sigmaaldrich.com |
| Fmoc | Piperidine | ~20-50% Piperidine in Dimethylformamide (DMF) creative-peptides.com | Piperidine also acts as a scavenger for the dibenzofulvene byproduct. peptide.com |
| Trityl (Trt) / 2-ClTrt | Dilute TFA | ~1% TFA in DCM | Allows for very mild, selective deprotection of side chains, leaving Boc and tBu groups intact. |
| ivDde | Hydrazine | ~2% Hydrazine in DMF | Orthogonal to both Fmoc and Boc/tBu strategies; used for side-chain modification. |
Purification and Characterization Techniques in Synthetic Schemes
Following the synthesis of a chiral amino acid, rigorous purification and characterization are mandatory to ensure the product's identity, purity, and stereochemical integrity. researchgate.netmun.ca The complexity of the synthetic mixture, which may contain unreacted starting materials, byproducts, and potentially the undesired enantiomer, necessitates the use of high-resolution analytical and preparative techniques. researchgate.net
Since most amino acids (except glycine) are chiral, their synthesis often produces a racemic mixture containing equal amounts of both D- and L-enantiomers. researchgate.netmun.ca Separating these enantiomers is a critical challenge. researchgate.net Chromatographic methods are powerful tools for this purpose, capable of resolving not only a single pair of enantiomers but also complex mixtures of different amino acids. taylorfrancis.com
High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for enantiomeric separation. taylorfrancis.com This is often accomplished by using a chiral stationary phase (CSP). CSPs are packed into HPLC columns and create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. sigmaaldrich.commdpi.com For N-protected amino acids like the target compound, macrocyclic glycopeptide-based CSPs (e.g., those based on teicoplanin or vancomycin) have proven effective. sigmaaldrich.com The CHIROBIOTIC series of columns, for example, can resolve many N-blocked amino acids, including Boc and Fmoc derivatives. sigmaaldrich.com
Gas Chromatography (GC): GC can also be used for enantiomeric separation, but it requires that the amino acids be converted into volatile derivatives first. taylorfrancis.comoup.com This derivatization can be done in two ways:
Derivatization with a chiral reagent: The amino acid enantiomers are reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. nih.gov
Derivatization with a non-chiral reagent: The amino acids are made volatile using a non-chiral reagent, and the resulting derivatives are then separated on a GC column containing a chiral stationary phase. oup.comnih.gov
The table below presents examples of chromatographic systems used for the separation of amino acid enantiomers.
| Technique | Method | Stationary Phase / Reagent | Application |
| HPLC | Direct Separation | Chiral Stationary Phase (e.g., CHIROBIOTIC T, R) sigmaaldrich.com | Resolution of N-Boc and N-Fmoc derivatized amino acids. sigmaaldrich.com |
| HPLC-MS | Indirect Separation | Chiral Derivatizing Agent (e.g., Marfey's Reagent, FDAA) nih.gov | Forms diastereomers that can be separated on a standard reversed-phase column (e.g., C18) and detected with high sensitivity. mdpi.comnih.gov |
| GC | Direct Separation | Chiral Stationary Phase (e.g., Polysiloxanes with chiral groups) oup.comnih.gov | Separation of volatile amino acid derivatives (e.g., N-pentafluoropropionyl amino acid isopropyl esters). oup.com |
| GC-MS | Indirect Separation | Chiral Derivatizing Agent (e.g., Ethyl chloroformate and 2-chloropropanol) nih.gov | Forms diastereomers that are separated on a non-chiral column. nih.gov |
Chemical Transformations and Reactivity of the Bromo Alkene Moiety
Electrophilic Bromination Mechanisms and Related Reactions
While the alkene in Boc-D-2-amino-4-bromo-4-pentenoic acid is already brominated, understanding the general mechanism of electrophilic bromination of alkenes provides insight into the reactivity of the double bond. The reaction between an alkene and molecular bromine (Br₂) typically proceeds via an electrophilic addition mechanism. libretexts.orgchemguide.co.uk The electron-rich pi (π) bond of the alkene initiates an attack on the bromine molecule, which becomes polarized as it approaches the alkene. libretexts.orglibretexts.org This interaction leads to the formation of a key intermediate, the bromonium ion.
Bromonium Ion Intermediates
The electrophilic attack by the alkene's π-electrons on a bromine molecule (Br₂) results in the cleavage of the Br-Br bond. chemistrysteps.com Instead of forming a simple carbocation, a more stable, three-membered cyclic intermediate known as a bromonium ion is generated. chemguide.co.ukchemistrysteps.commasterorganicchemistry.com In this intermediate, the bromine atom is bonded to both carbons of the original double bond, bearing a positive formal charge. masterorganicchemistry.comyoutube.com This cyclic structure is significant because it explains the stereochemistry of the final product. masterorganicchemistry.com The existence of stable bromonium ions has been proven, confirming their role as intermediates in these reactions. masterorganicchemistry.commasterorganicchemistry.com
The formation of the bromonium ion can be depicted as follows:
The alkene's π bond acts as a nucleophile, attacking one bromine atom.
Simultaneously, the other bromine atom departs as a bromide ion (Br⁻). libretexts.org
A lone pair of electrons from the attacked bromine atom forms a bond back to the other carbon of the original double bond, creating the cyclic bromonium ion. libretexts.org
Nucleophilic Capture of Bromonium Ions
If other nucleophiles, such as water or alcohols, are present in the reaction mixture, they can compete with the bromide ion to open the bromonium ion ring. chemistrysteps.com For instance, in the presence of water, the product is a bromohydrin, where a bromine atom and a hydroxyl group are added to adjacent carbons. chemistrysteps.commasterorganicchemistry.com The nucleophilic attack generally occurs at the more substituted carbon of the bromonium ion, as this carbon can better stabilize the partial positive charge in the transition state. chemistrysteps.comyoutube.com
Coupling Reactions and Functional Group Interconversions
The vinyl bromide functionality in compounds like this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions, including Suzuki, Stille, and Heck couplings, are fundamental in modern organic synthesis. organic-chemistry.org
For example, a general copper-catalyzed methodology has been developed for the coupling of vinyl bromides with azoles, proceeding with retention of the double bond geometry. acs.org Similarly, palladium catalysis can be used to convert vinyl bromides into enamines, which can then participate in further reactions like Michael additions. organic-chemistry.org Nickel-catalyzed reductive cross-electrophile coupling reactions also effectively link vinyl bromides with alkyl halides. nih.gov
Reactivity Enhancement by Bromine Substituent
The presence of the bromine atom on the alkene significantly enhances the molecule's reactivity, making it a valuable building block for creating novel peptides and bioactive molecules. chemimpex.com The carbon-bromine bond can be activated by various transition metal catalysts (e.g., palladium, nickel, copper), facilitating its participation in cross-coupling reactions. This enhanced reactivity allows for the introduction of a wide array of functional groups, enabling the design of complex molecules with specific biological functions. chemimpex.com
| Coupling Reaction | Catalyst System (Typical) | Resulting Transformation |
| Suzuki Coupling | Pd catalyst, Base | C-C bond formation with boronic acids/esters |
| Heck Coupling | Pd catalyst, Base | C-C bond formation with alkenes |
| Sonogashira Coupling | Pd/Cu catalyst, Base | C-C bond formation with terminal alkynes |
| C-N Coupling | Cu or Pd catalyst | C-N bond formation with amines or azoles |
| Reductive Coupling | Ni catalyst, Reductant | C-C bond formation with alkyl halides |
Decarboxylative Halogenation in Analogous Systems
Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental method for synthesizing organic halides from carboxylic acids. acs.orgnih.gov This process involves the cleavage of a carbon-carbon bond and the loss of carbon dioxide. acs.org While not a direct reaction of the bromo-alkene moiety itself, studying this reaction in analogous α,β-unsaturated carboxylic acid systems provides insight into potential transformations of the parent molecule.
The Hunsdiecker reaction is a classic example, though modern methods often use reagents like N-halosuccinimides in the presence of catalysts. researchgate.netresearchgate.net For instance, α,β-unsaturated carboxylic acids bearing an aryl group at the β-position can undergo facile halodecarboxylation with N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate (B1210297) to yield the corresponding (E)-vinyl bromides. organic-chemistry.org Another method employs Oxone® and a sodium halide to convert α,β-unsaturated acids to haloalkenes. researchgate.netresearchgate.net These reactions showcase a pathway where a carboxylic acid group, similar to the one in the target molecule, can be replaced by a halogen, demonstrating the broader reactivity patterns in related structures.
Intramolecular Cyclization and Ring-Forming Reactions
The combination of a bromo-alkene and other functional groups within a molecule like this compound opens up possibilities for intramolecular cyclization reactions to form various ring structures. These reactions are powerful tools for constructing complex cyclic and polycyclic systems. researchgate.netlibretexts.org
Transition metal-catalyzed reactions are commonly employed for such transformations. For example, an intramolecular Heck reaction could potentially be used to form a new carbon-carbon bond between the vinyl bromide and another part of the molecule, leading to a cyclic product. researchgate.net Radical cyclizations are another important class of ring-forming reactions. libretexts.org A radical generated elsewhere in the molecule could add to the bromo-alkene double bond, initiating a cyclization cascade. The regioselectivity of such cyclizations (e.g., formation of five-membered vs. six-membered rings) is often governed by kinetic factors, with the formation of the five-membered ring typically being faster and therefore favored. libretexts.org
| Cyclization Type | Key Features | Potential Product Type |
| Intramolecular Heck | Palladium-catalyzed; C-C bond formation. | Carbocyclic or heterocyclic rings. |
| Radical Cyclization | Involves radical intermediates; often kinetically controlled. | Typically forms 5- or 6-membered rings. |
| Metal-Carbene Mediated | Involves a metal-carbene intermediate; can participate in cycloadditions. | Polycyclic frameworks. nih.gov |
Applications in Peptide and Peptidomimetic Research
Incorporation into Peptide Chains
The primary application of Boc-D-2-Amino-4-bromo-4-pentenoic acid is its incorporation into peptide sequences to introduce novel structural and functional properties. Its unique structure facilitates the creation of peptides that are not found in nature.
This compound is designed for use in Boc-based Solid-Phase Peptide Synthesis (SPPS), a foundational technique for the stepwise assembly of amino acids into a peptide chain anchored to an insoluble resin support. google.com The Boc group serves as a temporary protecting group for the α-amino function, which is stable under coupling conditions but can be readily removed with a moderately strong acid like trifluoroacetic acid (TFA). peptide.comchempep.compeptide.com
The general cycle for incorporating this amino acid into a growing peptide chain using Boc-SPPS involves the following steps:
Deprotection: The Boc group of the resin-bound terminal amino acid is removed using a solution of TFA in a solvent like dichloromethane (B109758) (DCM). chempep.compeptide.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to liberate the free amine necessary for the next coupling step. peptide.com
Coupling: The carboxyl group of the incoming this compound is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU) and then added to the resin to form a new peptide bond with the deprotected N-terminal amine of the growing chain. google.com
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the cycle is repeated for the next amino acid.
This systematic process allows for the precise placement of the unnatural D-amino acid at any desired position within the peptide sequence. peptide.com
Table 1: Key Stages of Boc-Based Solid-Phase Peptide Synthesis (SPPS)
| Stage | Description | Common Reagents |
|---|---|---|
| N-α-Deprotection | Removal of the temporary Boc protecting group from the N-terminus of the peptide chain. | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). chempep.com |
| Neutralization | Conversion of the N-terminal ammonium salt to a free amine to prepare for coupling. | Diisopropylethylamine (DIEA) in DCM or N-Methylpyrrolidone (NMP). peptide.com |
| Amino Acid Coupling | Activation of the incoming Boc-amino acid's carboxyl group and formation of a peptide bond. | Coupling reagents like HBTU, HATU, or DCC. google.compeptide.com |
| Final Cleavage | Release of the completed peptide from the solid support resin. | Strong acids such as liquid Hydrogen Fluoride (HF). peptide.com |
The incorporation of D-amino acids, the non-natural enantiomers of the standard L-amino acids, is a widely employed strategy to improve the therapeutic potential of peptides. nih.gov Peptides containing D-amino acids often exhibit significantly enhanced stability and unique biological activities compared to their all-L-amino acid counterparts. tufts.edumdpi.com
One of the most significant limitations of natural L-peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.govfrontiersin.org Proteolytic enzymes are chiral and possess active sites that are highly specific for substrates composed of L-amino acids. tufts.edu The introduction of a D-amino acid into a peptide sequence disrupts the stereochemistry required for enzyme recognition and cleavage. nih.govtufts.edu
This steric hindrance prevents the peptide from fitting correctly into the enzyme's active site, rendering the peptide bond resistant to hydrolysis. tufts.edu Consequently, peptides containing D-amino acids, such as those synthesized using this compound, exhibit a much longer half-life in biological systems, which is a critical attribute for drug development. mdpi.comacs.org Studies have consistently shown that D-peptides are cleaved significantly less than L-peptides when exposed to various proteases. tufts.eduacs.org
Table 2: Comparative Proteolytic Stability of L-Peptides vs. D-Peptides
| Protease | L-Peptide Degradation | D-Peptide Degradation | Rationale for Resistance |
|---|---|---|---|
| Chymotrypsin | Rapid cleavage. In one study, about 50% of L-peptides were cleaved. tufts.edu | Minimal cleavage. Only about 10% of D-peptides were degraded in the same study. tufts.edu | The D-amino acid configuration does not fit favorably into the active site, preventing stable binding and efficient catalysis. tufts.edu |
| Trypsin | Susceptible to cleavage at specific L-amino acid sites (e.g., Lys, Arg). | Highly resistant. researchgate.net | Stereospecificity of the enzyme's binding pocket prevents recognition of the D-enantiomer. nih.gov |
| Human Serum | Significant degradation over time, leading to loss of activity. mdpi.comfrontiersin.org | High stability, with a majority of the peptide remaining intact after extended incubation. mdpi.comfrontiersin.org | D-amino acid substitution protects against a broad range of serum proteases. mdpi.com |
| Enzyme Cocktails | Complete degradation often observed within 30 minutes. acs.org | No significant degradation observed even after 6 hours of incubation. acs.org | The presence of D-amino acids provides broad-spectrum resistance to proteolytic attack. nih.gov |
By introducing a D-amino acid, researchers can induce specific secondary structures, such as β-turns or helices, which may be essential for high-affinity binding to a biological target like a receptor. nih.govnih.gov In some cases, the conformation adopted by the D-amino acid-containing peptide may mimic the bioactive conformation of the native peptide more effectively, leading to enhanced potency. nih.gov The unique bromo-vinyl side chain of this compound can further influence these interactions, providing an additional point of contact or a reactive handle for further modification.
D-Amino Acid Incorporation for Enhanced Stability and Functionality
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and bioavailability. nih.gov Unnatural amino acids are fundamental tools in the design of these next-generation therapeutic agents. cpcscientific.comnih.gov
A key strategy in peptidomimetic design is to reduce the conformational flexibility of a peptide. nih.gov Natural linear peptides are often highly flexible, and only a fraction of their possible conformations are biologically active. This flexibility results in an entropic penalty upon binding to a receptor. By incorporating unnatural amino acids like this compound, chemists can introduce conformational constraints that lock the peptide into a more rigid, bioactive shape. cpcscientific.comupc.edu
This pre-organization can lead to several benefits:
Increased Binding Affinity: By reducing the entropic cost of binding, the constrained peptide can exhibit higher affinity for its target.
Enhanced Selectivity: A rigid conformation may fit a specific receptor subtype more precisely, reducing off-target effects.
Furthermore, the unique structure of this compound allows it to serve as a molecular scaffold. cpcscientific.comnih.gov The bromo-vinyl group is a reactive functional handle that can be used for subsequent chemical modifications, such as cross-linking to other side chains to create cyclic peptides, which are another class of highly constrained and stable peptidomimetics. chemimpex.comresearchgate.net This versatility makes it a powerful component for building complex and potent therapeutic molecules. chemimpex.com
Mimicking Biological Functions with Modified Amino Acid Analogs
The incorporation of non-natural amino acids like this compound into peptide sequences is a key strategy in the field of peptidomimetics. These mimics are designed to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability. mdpi.com The D-configuration of the alpha-carbon in this compound plays a crucial role in this context. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. mdpi.com This enhanced stability translates to a longer biological half-life, a critical attribute for therapeutic peptides.
Furthermore, the vinyl bromide group in this amino acid analog introduces a conformational constraint. The rigidity of the double bond can influence the local and global folding of a peptide, forcing it to adopt a specific three-dimensional structure. nih.gov This is particularly important for mimicking the bioactive conformation of a natural peptide, which is the specific shape it adopts to bind to its biological target. By locking the peptide into this active conformation, researchers can enhance its binding affinity and selectivity. The ability to dictate peptide structure through such modifications is a cornerstone of rational drug design.
Development of Bioactive Molecules and Drug Candidates
This compound serves as a versatile building block in the synthesis of a wide array of bioactive molecules and potential drug candidates. Its unique chemical functionalities allow for its incorporation into peptides and small molecules intended for various therapeutic applications.
Targeted Therapies in Oncology and Neurobiology
In the realm of oncology, the development of targeted therapies is paramount. The L-enantiomer of this amino acid has been identified as a useful building block for creating such therapies. chemimpex.com While specific research on the D-enantiomer in oncology is still emerging, the principles of its application can be inferred. The enhanced stability imparted by the D-amino acid can lead to anticancer peptides with prolonged action. For instance, the synthesis of analogs of Microsporin B, a cyclic peptide with anticancer properties, utilizes Boc-protected amino acid precursors. nih.gov The development of such synthetic analogs allows for the fine-tuning of their cytotoxic activity against cancer cell lines like human colon adenocarcinoma (HCT-116). nih.gov The synthesis of derivatives of nocardiotide A, another anticancer peptide, has also demonstrated that the inclusion of D-amino acids can enhance activity against cancer cells. nih.gov
In neurobiology, this amino acid analog holds potential for the development of drugs that target the central nervous system. The modulation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, is a key area of interest. nih.gov While direct studies on this compound as an NMDA receptor modulator are not yet prevalent, the broader class of amino acid derivatives has been extensively explored for this purpose. The development of NMDA receptor antagonists, for example, has involved compounds like D-2-amino-5-phosphonopentanoic acid (D-AP5). nih.gov The structural features of this compound make it a candidate for the design of novel modulators with potentially improved pharmacological profiles.
Enzyme Inhibitors and Receptor Modulators
The unique structure of this compound makes it a valuable component in the design of enzyme inhibitors and receptor modulators. The vinyl bromide functionality can act as a reactive handle for covalent modification of enzyme active sites or as a structural element that enhances binding affinity to a receptor.
The development of protease inhibitors is a significant area where this compound could be applied. The introduction of unnatural amino acids can lead to peptides that are not only resistant to cleavage but can also act as inhibitors of the proteases themselves. The conformational constraints imposed by the bromo-alkene can aid in designing peptides that fit snugly into the active site of a target enzyme, blocking its activity.
In the context of receptor modulation, the ability to create conformationally defined peptides is critical for achieving selectivity. For a peptide to act as an effective modulator, it must adopt a specific shape to interact with its target receptor. The incorporation of this compound can help to pre-organize the peptide into this bioactive conformation, thereby enhancing its potency and selectivity as a receptor agonist or antagonist. nih.gov
Peptide Libraries for Drug Discovery
Combinatorial chemistry and the generation of peptide libraries are powerful tools for the discovery of new drug leads. researchgate.netnih.gov Synthetic peptide libraries, unlike those generated by biological methods, have the advantage of being able to incorporate a vast diversity of chemical functionalities, including D-amino acids and other unnatural amino acids. researchgate.net
This compound is an ideal building block for the construction of such libraries. Its Boc-protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols. The vinyl bromide moiety offers a point for further chemical diversification, allowing for the creation of a wide range of peptide analogs from a single library. For example, through cross-coupling reactions, the bromine atom can be replaced with various other functional groups, leading to a vast expansion of the chemical space explored. This approach enables the rapid generation and screening of large numbers of diverse peptides to identify hits with desired biological activities.
Below is an interactive data table summarizing the key applications of this compound in peptide and peptidomimetic research.
| Application Area | Specific Use | Key Advantages |
| Peptidomimetics | Mimicking biological functions | Enhanced proteolytic stability, Conformational constraint |
| Oncology | Development of targeted anticancer peptides | Increased biological half-life, Potential for improved efficacy |
| Neurobiology | Design of neuroactive molecules | Potential for NMDA receptor modulation |
| Enzyme Inhibition | Creation of protease inhibitors | Resistance to cleavage, Conformational rigidity for active site binding |
| Receptor Modulation | Development of selective receptor ligands | Pre-organization into bioactive conformation |
| Drug Discovery | Construction of peptide libraries | Chemical diversity, Compatibility with solid-phase synthesis |
Biochemical and Biological Research Applications
Biochemical Assays and Enzyme Activity Studies
The vinylglycine scaffold present in Boc-D-2-Amino-4-bromo-4-pentenoic acid suggests its potential as a substrate or inhibitor in enzyme activity studies. Vinylglycine and its derivatives are known to act as suicide substrates for certain enzymes, particularly those involved in amino acid metabolism. For instance, D-amino acid oxidase, a flavoenzyme, is known to be inactivated by D-propargylglycine, a compound structurally related to vinylglycine derivatives. nih.gov This suggests that this compound could be investigated as a potential inhibitor of enzymes such as D-amino acid oxidases or transaminases.
Furthermore, the bromo-vinyl group introduces a site for potential covalent modification of enzyme active sites. In a biochemical assay, this compound could be used to probe the active site of enzymes that recognize D-amino acids. The Boc protecting group would likely need to be removed for the compound to be recognized by most enzymes, yielding the free amino acid for interaction with the enzyme's active site.
Table 1: Potential Enzyme Targets for this compound in Biochemical Assays
| Enzyme Class | Potential Interaction | Rationale |
| D-Amino Acid Oxidases | Substrate/Inhibitor | Structural similarity to known substrates and inactivators of these enzymes. nih.gov |
| Transaminases | Inhibitor | The vinyl group can potentially undergo enzymatic transformation to a reactive species that covalently modifies the enzyme. |
| Peptidoglycan Transpeptidases | Substrate/Inhibitor | As a D-amino acid analog, it could potentially interact with the active site of these bacterial enzymes. nih.gov |
Investigation of Metabolic Pathways
Metabolic labeling is a powerful technique to study the biosynthesis and dynamics of cellular components. researchgate.net D-amino acids are key components of the bacterial cell wall peptidoglycan. nih.govresearchgate.net The incorporation of unnatural D-amino acids into peptidoglycan has been demonstrated, providing a method to probe its synthesis and turnover. nih.govresearchgate.net
This compound, after deprotection of the Boc group, could potentially be used as a metabolic probe. The bromo-vinyl group could serve as a reactive handle for subsequent detection or "click" chemistry applications, similar to how azide (B81097) and alkyne functionalized D-alanine have been used. This would allow for the visualization and tracking of peptidoglycan synthesis in living bacteria. The incorporation of halogenated amino acids into biological molecules is a known phenomenon, and their unique properties can be exploited for analytical purposes. nih.gov
Role in Modifying Biological Pathways
The incorporation of unnatural D-amino acids into bacterial peptidoglycan can modify the properties of the cell wall and affect various biological pathways. For example, the presence of different D-amino acids can influence biofilm formation and dispersal.
Should this compound be incorporated into peptidoglycan, the bromo-vinyl moiety would introduce a significant structural perturbation. This modification could alter the activity of cell wall-associated enzymes, affect the binding of proteins to the cell surface, and potentially disrupt cell signaling processes that are dependent on the integrity of the peptidoglycan structure. The study of such effects would provide insights into the role of peptidoglycan in various bacterial processes.
Studies on Bacterial Cell Biology and Peptidoglycan Biosynthesis
The essential nature of peptidoglycan in bacteria makes its biosynthesis a prime target for antimicrobial agents. D-amino acids are fundamental building blocks of peptidoglycan, and understanding their incorporation is crucial for developing new antibiotics.
Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for probing peptidoglycan synthesis in live bacteria. nih.govbohrium.comacs.orgresearchgate.net These probes are incorporated into the peptidoglycan by the same enzymes that handle natural D-amino acids, primarily transpeptidases (also known as penicillin-binding proteins or PBPs). nih.govnih.gov These enzymes exhibit a remarkable promiscuity, tolerating a wide variety of side chains on the D-amino acid. nih.gov
This compound, once deprotected, could function as a D-amino acid probe. The bromo-vinyl group could be used for subsequent attachment of a fluorophore or other reporter molecule. Studies with such a probe could help elucidate the spatial and temporal dynamics of peptidoglycan synthesis in different bacterial species. The mechanism of incorporation would likely involve the transpeptidase-mediated addition of the D-amino acid analog to the peptidoglycan stem peptide. nih.gov
Table 2: Comparison of Potential D-Amino Acid Probes
| Probe Type | Reporter Group | Detection Method |
| Fluorescent D-Amino Acids (FDAAs) | Fluorophore | Fluorescence Microscopy |
| Azide/Alkyne-functionalized D-Alanine | Azide or Alkyne | Click Chemistry followed by Fluorescence Microscopy |
| Bromo-vinyl D-Amino Acid (potential) | Bromo-vinyl group | Derivatization with a reporter molecule |
The unique structural features of this compound suggest its potential as a precursor for the development of novel antimicrobial agents. The D-amino acid scaffold can target the bacterial cell wall synthesis machinery. The bromo-vinyl group is a reactive moiety that could potentially form a covalent bond with key enzymes involved in peptidoglycan biosynthesis, such as transpeptidases, leading to their irreversible inhibition. nih.gov This mechanism of action would be analogous to that of β-lactam antibiotics.
Furthermore, the incorporation of this unnatural amino acid into the peptidoglycan could disrupt the integrity of the cell wall, leading to cell lysis. The development of antimicrobials based on amino acid derivatives is an active area of research. nih.govchemrxiv.orguctm.edu Protected amino acids, including those with a Boc group, have themselves been shown to exhibit antimicrobial activity. chemrxiv.orgchemrxiv.org
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes
The development of efficient and stereoselective synthetic routes for unnatural amino acids is a cornerstone of modern pharmaceutical research. For Boc-D-2-Amino-4-bromo-4-pentenoic acid, future investigations are likely to focus on novel synthetic methodologies that offer improved yields, scalability, and stereochemical control.
Current synthetic approaches for similar unnatural amino acids often rely on multi-step procedures. Emerging trends point towards the exploration of catalytic asymmetric methods to establish the D-chiral center with high enantiopurity. researchgate.net Techniques such as metallaphotoredox catalysis could offer a mild and efficient pathway for the synthesis of such complex amino acids. nih.gov This approach allows for the formation of carbon-carbon bonds under gentle conditions, which is crucial for preserving the integrity of the various functional groups present in the target molecule.
Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of vinyl halides. organic-chemistry.orgorganic-chemistry.org Future research may focus on optimizing these reactions for the specific substrate, potentially leading to more direct and atom-economical routes. The development of novel ligands and catalytic systems will be instrumental in achieving high yields and selectivity. organic-chemistry.org The table below summarizes potential novel synthetic strategies.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced need for chiral resolution | Development of novel chiral catalysts and ligands |
| Metallaphotoredox Catalysis | Mild reaction conditions, high functional group tolerance | Exploration of suitable photocatalysts and nickel co-catalysts |
| Optimized Palladium-Catalyzed Cross-Coupling | Direct introduction of the vinyl bromide moiety | Design of efficient ligands and reaction conditions for the specific substrate |
Advanced Applications in Targeted Drug Delivery Systems
The vinyl bromide functionality in this compound provides a reactive handle for bioconjugation, making it a prime candidate for use in targeted drug delivery systems. chemimpex.com This moiety can participate in various coupling reactions, allowing for the attachment of the amino acid to carrier molecules such as peptides, antibodies, or nanoparticles.
Future research is expected to explore the use of this compound in creating antibody-drug conjugates (ADCs) or other targeted therapeutic agents. The ability to attach cytotoxic drugs or imaging agents to a targeting moiety with high precision is a rapidly growing area of cancer therapy and diagnostics. The unique stereochemistry of the D-amino acid may also confer resistance to enzymatic degradation, thereby enhancing the in vivo stability and circulation time of the drug delivery system.
Moreover, the incorporation of boronic acid derivatives, which are known for their interactions with biological targets and their use in drug delivery, could be a promising avenue. nih.govnih.gov The vinyl bromide could serve as a precursor for the introduction of a boronic acid or ester group, further expanding the potential applications in targeted therapies.
Development of Combinatorial Libraries
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. nih.gov this compound, as an unnatural amino acid, is an ideal building block for the creation of diverse peptide and small molecule libraries. chemimpex.comcreative-peptides.com
The "split-and-mix" synthesis approach is a common method for generating large combinatorial libraries on solid supports. americanpeptidesociety.org By incorporating this compound into peptide sequences, researchers can introduce unique structural and functional diversity. The vinyl bromide handle can be further functionalized post-synthesis to create an even wider array of compounds. chemimpex.com This approach allows for the generation of libraries with significant chemical complexity, increasing the probability of identifying hits against various biological targets. nih.gov
The development of encoded library technologies, where each compound is linked to a unique chemical tag, will be crucial for efficiently screening these large libraries. nih.gov This allows for the rapid identification of the structure of active compounds. The table below outlines key aspects of developing combinatorial libraries with this compound.
| Library Type | Synthesis Method | Key Advantage |
| Peptide Libraries | Solid-Phase Peptide Synthesis (SPPS) | Introduction of conformational constraints and novel side-chain functionalities |
| Small Molecule Libraries | Encoded Library Technology (ELT) | High-throughput screening and rapid hit identification |
| Peptidomimetic Libraries | Post-synthesis modification of the vinyl bromide | Enhanced proteolytic stability and bioavailability |
Integration with Advanced Spectroscopic Techniques for Mechanistic Studies
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and application. Advanced spectroscopic techniques will play a pivotal role in these mechanistic investigations.
For instance, in-situ NMR and IR spectroscopy can provide real-time monitoring of reaction progress, helping to identify intermediates and determine reaction kinetics. Techniques like attosecond transient absorption spectroscopy could be employed to study the ultrafast dynamics of reactions involving the vinyl bromide moiety, providing fundamental insights into the photophysical processes. nih.gov
Furthermore, computational studies, in conjunction with experimental data, can be used to model reaction pathways and predict the outcomes of different reaction conditions. acs.org Understanding the mechanism of Boc-group protection and deprotection is also crucial for its efficient use in multi-step syntheses. rsc.orgcommonorganicchemistry.com Detailed mechanistic studies will facilitate the rational design of more efficient synthetic routes and novel applications for this versatile compound.
Q & A
Q. What are the key considerations for synthesizing Boc-D-2-Amino-4-bromo-4-pentenoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves three critical steps: (1) introduction of the Boc (tert-butoxycarbonyl) protecting group to the amino moiety, (2) bromination at the 4-position of the pentenoic acid backbone, and (3) stereochemical control for the D-configuration. Optimization includes:
- Boc Protection : Use Boc anhydride in a dichloromethane (DCM)/water biphasic system with a catalytic base (e.g., DMAP) to minimize racemization .
- Bromination : Employ N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN) in anhydrous CCl₄ to ensure regioselectivity at the allylic position .
- Monitoring : Track reaction progress via TLC (silica gel, UV detection) and confirm stereochemistry using polarimetry or chiral HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H NMR to verify the Boc group (δ 1.4 ppm, singlet for tert-butyl) and bromo-alkene coupling constants (J = 8–10 Hz for trans-configuration). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (expected m/z for C₁₀H₁₆BrNO₄: ~294.03) .
- Elemental Analysis : Match calculated vs. observed C/H/N/Br percentages to rule out impurities .
Q. What is the role of the Boc group in peptide synthesis involving this compound?
Methodological Answer: The Boc group serves as a temporary protecting agent for the amino group during solid-phase peptide synthesis (SPPS):
- Deprotection : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) to cleave the Boc group while retaining acid-labile side-chain protections (e.g., benzyl esters) .
- Compatibility : Ensures stability during coupling reactions (e.g., HBTU/DIPEA activation) and prevents undesired nucleophilic attacks at the amino group .
Advanced Research Questions
Q. How can the 4-bromo substituent in this compound be leveraged in cross-coupling reactions for bioconjugation?
Methodological Answer: The bromo group enables transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl motifs:
- Catalytic System : Use Pd(PPh₃)₄ with a boronic acid partner (e.g., 4-Boc-aminophenylboronic acid) in a 1:1.2 molar ratio under inert conditions (N₂ atmosphere) .
- Solvent Optimization : Employ THF/H₂O (3:1) with Na₂CO₃ as base (80°C, 12h) to achieve >85% yield .
- Post-Reaction Analysis : Purify via flash chromatography (silica gel, ethyl acetate/hexane) and confirm conjugation via ¹H-¹³C HMBC NMR .
Q. How should contradictory data regarding the compound’s stability under varying pH conditions be resolved?
Methodological Answer: Systematic stability studies are required:
- Experimental Design : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Sample aliquots at 0, 24, 48, and 72h.
- Analytical Tools : Quantify degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
- Contradiction Resolution : If instability at pH >10 is reported, assess Boc group hydrolysis via LC-MS to distinguish between debromination and deprotection pathways .
Q. What strategies mitigate low yields in the final coupling step during peptide synthesis with this compound?
Methodological Answer: Low yields often stem from steric hindrance or incomplete activation:
- Activation Reagents : Replace HOBt with OxymaPure to reduce racemization and improve coupling efficiency (2:1 molar ratio of amino acid to resin) .
- Microwave-Assisted Synthesis : Use 30W power at 50°C for 10 minutes to enhance reaction kinetics .
- Resin Swelling : Pre-swell the resin (e.g., Wang resin) in DMF for 1h before coupling to improve accessibility .
Q. How can researchers address discrepancies in reported enantiomeric excess (ee) values for the D-isomer?
Methodological Answer: Discrepancies may arise from chiral column variability or detection limits:
- Chiral Stationary Phases : Compare results across multiple columns (e.g., Chiralpak IA vs. IB) with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Validate ee by correlating CD ellipticity at 220 nm with HPLC data .
- Internal Standards : Spike samples with a racemic mixture to calibrate retention times and quantify ee accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
